20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol

Critical Micelle Concentration Surfactant Efficiency Nonionic Surfactants

20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS 65455-69-8) is a chemically discrete nonionic surfactant belonging to the isononylphenol ethoxylate family, with the molecular formula C29H52O8, a molecular weight of approximately 528.73 g/mol, and precisely six ethylene oxide (EO) units. It is also known under the trade designation Neonol AF 9-6 and is described by the generic formula C9H19C6H4O(C2H4O)6H, where the hydrophobe is a branched isononylphenol derived from propylene trimer.

Molecular Formula C29H52O8
Molecular Weight 528.7 g/mol
CAS No. 65455-69-8
Cat. No. B12671280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
CAS65455-69-8
Molecular FormulaC29H52O8
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C29H52O8/c1-27(2)9-5-3-4-6-10-28-11-7-8-12-29(28)37-26-25-36-24-23-35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30/h7-8,11-12,27,30H,3-6,9-10,13-26H2,1-2H3
InChIKeyGNZROVOUESKWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS 65455-69-8) – A Defined Nonionic Surfactant of the Isononylphenol Ethoxylate Class


20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS 65455-69-8) is a chemically discrete nonionic surfactant belonging to the isononylphenol ethoxylate family, with the molecular formula C29H52O8, a molecular weight of approximately 528.73 g/mol, and precisely six ethylene oxide (EO) units [1]. It is also known under the trade designation Neonol AF 9-6 and is described by the generic formula C9H19C6H4O(C2H4O)6H, where the hydrophobe is a branched isononylphenol derived from propylene trimer [2]. The compound is a clear, oily liquid at 25 °C, dispersible in water with a hydrophilic–lipophilic balance (HLB) of 10.9, a density of 1.027–1.04 g/mL, and a boiling point of approximately 600 °C at 760 mmHg [3]. As an alkylphenol ethoxylate (APE), it exhibits the surfactant properties of wetting, emulsification, and detergency that typify this class [4].

Why 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol Cannot Be Replaced by a Generic Nonylphenol Ethoxylate


Nonionic surfactants within the alkylphenol ethoxylate class are often treated as interchangeable commodities in procurement, yet the specific hydrophobe architecture (isononyl vs. linear nonyl) and the precise degree of ethoxylation (n = 6) produce measurable differences in critical micelle concentration (CMC), cloud point, micelle size, and temperature-dependent phase behavior that directly govern formulation performance [1]. Generic NP-6 (nonylphenol with 6 EO) is largely water-insoluble with a cloud point well below room temperature (<10 °C) , whereas the isononyl analogue AF9-6 exhibits a cloud point of 32 ± 3 °C and a lower CMC (0.0449 mM) [2], enabling micelle formation at lower surfactant loading. Substituting one for the other without accounting for these quantitative differences risks loss of emulsification efficiency, phase separation at operating temperatures, and failure to meet regulatory restrictions that specifically target linear nonylphenol ethoxylates under REACH [3].

Quantitative Differentiation Guide for 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS 65455-69-8)


Lower Critical Micelle Concentration (CMC) vs. Nonylphenol Ethoxylate NP-6 Reduces Surfactant Loading Requirements

Neonol AF9-6 (the compound of interest) exhibits a CMC of 0.0449 mM in water at 20–25 °C as determined by surface tension and NMR diffusometry methods [1]. In contrast, the commercially dominant nonylphenol ethoxylate NP-6 (MAKON® 6, CAS 9016-45-9) has a reported CMC of 19.0 mg/L, which corresponds to approximately 0.039 mM based on its average molecular weight of ~484 g/mol . However, NP-6 is practically water-insoluble at room temperature (cloud point <10 °C), meaning that stable micelles do not form under ambient aqueous conditions. AF9-6, with its cloud point of 32 ± 3 °C [1], remains fully water-dispersible and micelle-active at room temperature. Within the isononylphenol ethoxylate homologous series, CMC increases monotonically with EO number: AF9-8 (0.0794 mM), AF9-9 (0.082 mM), and AF9-10 (0.100 mM), confirming that the n=6 variant provides the lowest CMC and therefore the highest surface activity per unit mass among the water-soluble members of the series [1].

Critical Micelle Concentration Surfactant Efficiency Nonionic Surfactants

Cloud Point of 32 °C Enables Room-Temperature Formulation and Cloud Point Extraction Processes Inaccessible to NP-6

The cloud point of AF9-6 is reported as 32 ± 3 °C for a 1 wt% aqueous solution, measured by the visual polythermal method [1]. This is dramatically higher than that of nonylphenol 6EO (NP-6, MAKON® 6), which registers a cloud point below 10 °C (classified as 'insoluble' at 1 wt% aqueous) , and also lower than higher homologues: AF9-8 (54 ± 3 °C), AF9-10 (86 ± 3 °C) [1]. The 32 °C cloud point places AF9-6 in a unique operational window: it remains a transparent, micellar solution at standard laboratory and industrial ambient temperatures (20–25 °C) but can be induced to phase-separate with mild heating (35–40 °C), a property exploited in cloud point extraction (CPE) for pollutant removal and metal ion preconcentration [2]. In a study of the Neonol AF 9-6–AF 9-12–water system, the optimal extraction temperature window was determined to be 40–90 °C, with AF9-6 serving as the lower-cloud-point component that tunes the mixture's phase separation temperature [3].

Cloud Point Phase Separation Temperature Cloud Point Extraction

Structural Kink at n=6–8 EO: Hydrodynamic Radius Evidence for a Conformational Transition That Distinguishes AF9-6 from Shorter- and Longer-Chain Homologues

Translational diffusion NMR measurements of ethoxylated isononylphenols C9H19C6H4O(C2H4O)nH in carbon tetrachloride revealed that the dependence of the diffusion coefficient—and thus the hydrodynamic radius—on the number of oxyethylene groups exhibits a distinct 'kink' (discontinuity in slope) in the region n = 6–8 [1]. This indicates a conformational transition in the oxyethylene chain: below n ≈ 6, the chain adopts a more compact configuration; at n ≥ 8, the chain extends more freely. AF9-6 (n = 6) sits precisely at this structural inflection point. In aqueous solution, NMR diffusometry and dynamic light scattering confirmed that AF9-6 forms spherical micelles whose size and aggregation number are distinct from both lower and higher EO homologues [2]. The micelle hydrodynamic radius and aggregation number for AF9-6 were determined under the assumption that spherical micelle radii equal the lengths of fully extended neonol molecules, and the limiting aggregation numbers corresponding to spherical morphology were calculated [3]. This structural kink is absent in linear nonylphenol ethoxylate NP-6, where the linear hydrophobe does not induce the same packing constraint [4].

Hydrodynamic Radius Micelle Morphology Oxyethylene Chain Conformation

HLB of 10.9 Matches the Optimal Window for Water-in-Oil Microemulsion Fuels and Industrial Emulsification Where NP-6 is Insoluble

AF9-6 has a calculated HLB (by the Davies method) of 10.9, confirmed by experimental water-number titration [1]. This HLB value places it at the boundary between water-dispersible (HLB 10–13) and oil-soluble (HLB <10) surfactants. NP-6 (MAKON® 6) has an HLB of 11 , which is similar, but NP-6 is insoluble in water at ambient temperature and cannot function as a hydrophilic emulsifier without co-solvents or elevated temperature. AF9-6's combination of HLB = 10.9 with a cloud point of 32 °C makes it effective for stabilizing water-in-diesel microemulsion fuels: a pseudoternary phase diagram of the water–diesel–Neonol AF 9-6/2-ethylhexanol system has been experimentally determined, demonstrating stable isotropic microemulsion regions suitable for alternative fuel formulations [2]. In contrast, NP-6's insolubility precludes its use in aqueous microemulsion fuel systems. In metal cleaning formulations, AF9-6 in combination with anionic surfactants (e.g., sodium dodecyl sulfate) forms synergistic mixtures that produce stable direct-type emulsions with hexane, outperforming either surfactant alone [3].

Hydrophilic-Lipophilic Balance Microemulsion Fuel Emulsification

Regulatory Status Divergence: Isononylphenol Ethoxylates Face REACH Authorization Requirements Distinct from Alternatives, Influencing Long-Term Procurement Strategy

Isononylphenol ethoxylates (including CAS 65455-69-8) are listed on the EU REACH Candidate List of Substances of Very High Concern (SVHC) and the Authorisation List (Annex XIV) due to their endocrine-disrupting properties and environmental persistence [1]. The substance 'isononylphenol, ethoxylated' (CAS 37205-87-1) was placed on the REACH Environmental Candidate List in 2013 and the Environmental Authorisation List in 2017 [2]. This triggers mandatory substitution requirements for EU-based downstream users, with a sunset date after which continued use requires specific authorization [3]. In practice, this regulatory pressure has driven the development of NPE-free alternatives such as alcohol ethoxylate blends (BIO-SOFT® N-600, EXOstab NP6), which are designed to match NP-6 performance without the regulatory liability . For procurement decisions, the regulatory trajectory for isononylphenol ethoxylates must be weighed against the performance advantages documented above: in some jurisdictions, the compliance cost of continued AF9-6 use may outweigh its CMC and cloud point benefits, favoring a switch to a functionally characterized alcohol ethoxylate replacement.

REACH Regulation Endocrine Disruptor Surfactant Regulatory Compliance

Synergistic Emulsification with Anionic Surfactants Produces Formulation Advantages Over Single-Component Surfactant Systems

Binary mixtures of Neonol AF9-6 with the anionic surfactant sodium dodecyl sulfate (SDS) were studied for their ability to stabilize direct-type (oil-in-water) hexane emulsions [1]. The study demonstrated a synergistic effect: emulsions stabilized by the AF9-6/SDS mixture exhibited greater stability than those prepared with either surfactant alone at equivalent total surfactant concentration. This synergy arises from the complementary packing of the nonionic AF9-6 (which provides steric stabilization via its oxyethylene chains) and the ionic SDS (which imparts electrostatic repulsion between droplets). In a separate patent formulation, AF9-6 was used at 45–60 wt% in combination with petroleum sulfonates and alpha-olefin sulfonates for enhanced oil recovery compositions, demonstrating its role as a primary nonionic component in high-performance industrial surfactant blends [2]. Commercial NP-6, due to its water insolubility at ambient temperature, cannot participate in such aqueous synergistic mixtures without co-solvents. For metal surface cleaning, a detergent formulation combining Neonol AF9-6, AF9-12, Syntanol ALM-10, and Phenoxol 9/10 in a mass ratio of 6:5:1:1.5 achieved high cleansing efficiency with reduced energy consumption compared to single-surfactant formulations [3].

Synergistic Emulsification Anionic/Nonionic Mixtures Formulation Stability

Optimal Application Scenarios for 20-(Isononylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol Based on Quantitative Differentiation Evidence


Cloud Point Extraction (CPE) of Organic Pollutants and Metal Ions from Aqueous Matrices

AF9-6's unique combination of a 32 °C cloud point—the lowest among water-soluble isononylphenol ethoxylates—and verified micelle formation at ambient temperature makes it the surfactant of choice for cloud point extraction protocols. In CPE, the surfactant solution is heated above its cloud point, causing phase separation into a surfactant-rich phase that concentrates hydrophobic analytes. The AF9-6/AF9-12/water system has been specifically optimized for extraction of cobalt and nickel using 1-(2-pyridylazo)-2-naphthol as a complexing agent, achieving quantitative recovery at 40–90 °C [1]. The lower cloud point of AF9-6 relative to AF9-8 (54 °C) or AF9-10 (86 °C) means that extraction can be conducted at lower temperatures, reducing energy input and minimizing thermal degradation of heat-sensitive analytes [2]. This is an application where NP-6 cannot substitute, as its sub-ambient cloud point precludes micelle formation in the initial aqueous phase.

Water-in-Diesel Microemulsion Fuel Formulation

AF9-6 has been demonstrated as a key stabilizing surfactant for water-in-diesel microemulsion fuels, in combination with 2-ethylhexanol as a co-surfactant [1]. The complete pseudoternary phase diagram has been mapped, identifying the isotropic microemulsion region suitable for fuel formulation. The surfactant's HLB of 10.9 provides the optimal balance for stabilizing water droplets (5–15 wt% water) in a continuous diesel phase, improving combustion characteristics and reducing NOx and particulate matter emissions. The 32 °C cloud point ensures that the microemulsion remains thermodynamically stable across the full range of ambient and engine operating temperatures. NP-6 is unsuitable for this application due to its insolubility in the aqueous phase, which prevents formation of the required water-swollen reverse micelles.

Enhanced Oil Recovery (EOR) Compositions for Formation Water Isolation

AF9-6 is specifically claimed in patent formulations for water isolation in the bottomhole zone of oil formations with mineralized water [1]. The composition uses AF9-6 at 1.0–30.0 wt% in degassed oil, exploiting the surfactant's oil solubility and its ability to form stable inverse emulsions upon contact with formation water. In enhanced oil recovery, AF9-6 has also been formulated at 45–60 wt% with petroleum sulfonates and alpha-olefin sulfonates to improve oil displacement efficiency [2]. The lower CMC of AF9-6 (0.0449 mM) means that effective surfactant concentrations can be maintained deeper into the reservoir before dilution below the CMC causes loss of interfacial activity—an advantage over higher-CMC alternatives such as AF9-10 (CMC 0.100 mM) [3].

Industrial Metal Cleaning and Degreasing Formulations Requiring Ambient-Temperature Operation

Patented detergent compositions using AF9-6 in multi-surfactant blends have demonstrated high-efficiency metallic surface cleaning with reduced energy consumption [1]. The formulation combines AF9-6 with AF9-12, Syntanol ALM-10, and Phenoxol 9/10 BV in optimized mass ratios. AF9-6's ambient-temperature water dispersibility (unlike NP-6) enables cold-cleaning processes that eliminate the need for heated wash tanks. The synergistic emulsification behavior with anionic surfactants, as verified in hexane/water emulsion studies, translates to superior removal of oil-based soils [2]. For procurement decisions in industrial cleaning, AF9-6-based formulations offer a pathway to reduce energy costs while maintaining or exceeding the degreasing performance of heated NP-6 systems.

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